

Definitive Guide to ^1H NMR Spectral Assignment of 2-Hydroxyphenylacetic Acid

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetate

Cat. No.: B1239127

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Executive Summary & Application Context

2-Hydroxyphenylacetic acid (2-HPAA), also known as ortho-hydroxyphenylacetic acid, is a critical metabolite in the phenylalanine catabolic pathway and a breakdown product of coumarin.[1] In drug development and metabolomics, precise structural confirmation of 2-HPAA is essential to distinguish it from its positional isomers (3-HPAA and 4-HPAA), which serve as biomarkers for distinct metabolic disorders (e.g., phenylketonuria vs. tyrosinemia).[1]

This guide provides a rigorous ^1H NMR spectral assignment protocol. Unlike standard spectral libraries that offer static peak lists, this document focuses on the causality of chemical shifts, isomeric differentiation logic, and solvent-dependent behavior, empowering researchers to validate reference standards and identify impurities with high confidence.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution sufficient for isomeric differentiation, the following protocol is recommended.

Sample Preparation[1]

- Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the gold standard for this compound. [\[1\]](#)
 - Reasoning: 2-HPAA has limited solubility in non-polar solvents (CDCl₃) which can lead to broad, unresolved aromatic multiplets. [\[1\]](#) DMSO-d₆ ensures full solubility and, crucially, slows proton exchange rates, often allowing the discrete observation of the phenolic (-OH) and carboxylic (-COOH) protons.
- Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d₆.
 - Note: Higher concentrations may induce intermolecular hydrogen bonding, shifting the -OH signal downfield and potentially broadening the aromatic peaks due to viscosity changes.

Acquisition Parameters (400 MHz or higher recommended)

- Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker). [\[1\]](#)
- Scans (NS): 16 to 64 (S/N > 100:1 is required for impurity profiling).
- Relaxation Delay (D1): Set to ≥ 5 seconds.
 - Scientific Integrity: The benzylic methylene protons and aromatic protons have different T₁ relaxation times. A short D1 can lead to integration errors, skewing the 2:1:1:1:1 ratio validation.
- Temperature: 298 K (25 °C). [\[1\]](#)

Spectral Assignment & Theoretical Analysis [\[1\]](#)

¹H NMR Data Summary (DMSO-d₆)

The spectrum of 2-HPAA is characterized by a methylene singlet, four distinct aromatic signals (ABCD system), and two exchangeable protons. [\[1\]](#)

Position	Group	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment Logic
-COOH	Carboxylic Acid	~12.0 - 12.3	Broad Singlet	1H	-	Highly deshielded; position varies with concentration/water content.[1]
-OH	Phenolic Hydroxyl	~9.3 - 9.5	Broad/Sharp Singlet	1H	-	Ortho-position facilitates intramolecular H-bonding.[1]
H-6	Aromatic (Ortho to alkyl)	7.05 - 7.15	dd or d	1H	J \approx 7.5, 1.5	Deshielded by alkyl group; meta to -OH.[1]
H-4	Aromatic (Para to alkyl)	7.00 - 7.10	td or t	1H	J \approx 7.5, 1.5	Deshielded relative to H3/H5; meta to -OH.[1]
H-5	Aromatic (Meta to alkyl)	6.75 - 6.85	td or t	1H	J \approx 7.5, 1.0	Shielded by para-resonance of -OH group.[1]
H-3	Aromatic (Ortho to OH)	6.70 - 6.80	dd or d	1H	J \approx 8.0, 1.0	Most shielded due to ortho-

						resonance of electron-donating - OH.[1]
-CH ₂ -	Benzylic Methylene	3.45 - 3.55	Singlet	2H	-	Characteristic isolated methylene; shifts to ~3.6 in CDCl ₃ . [1]

Mechanistic Assignment Logic

The aromatic region (6.7–7.2 ppm) is the "fingerprint" of the molecule. Correct assignment relies on understanding the electronic effects of the substituents:

- Phenolic -OH (Electron Donor): Strongly shields the ortho (H-3) and para (H-5) protons via resonance (+M effect). [1] This pushes H-3 and H-5 upfield (lower ppm, < 6.9 ppm). [1]
- Alkyl -CH₂COOH (Weakly Activating/Neutral): Has a mild inductive effect. [1]
- Result: The aromatic region splits into two zones:
 - Upfield Zone (6.7 - 6.85 ppm): Contains H-3 and H-5 (shielded by OH). [1] H-3 is a doublet (coupling to H-4), H-5 is a triplet (coupling to H-4 and H-6). [1]
 - Downfield Zone (7.0 - 7.15 ppm): Contains H-4 and H-6. [1] H-6 is a doublet (coupling to H-5), H-4 is a triplet (coupling to H-3 and H-5). [1]

Comparative Analysis: Product vs. Alternatives

In the context of analytical standards, the "alternatives" are the structural isomers (3-HPAA and 4-HPAA) which may exist as impurities or misidentified samples.

Isomeric Differentiation (The "Alternative" Test)

Distinguishing 2-HPAA from its isomers is the primary challenge. The symmetry of the molecule dictates the splitting pattern.

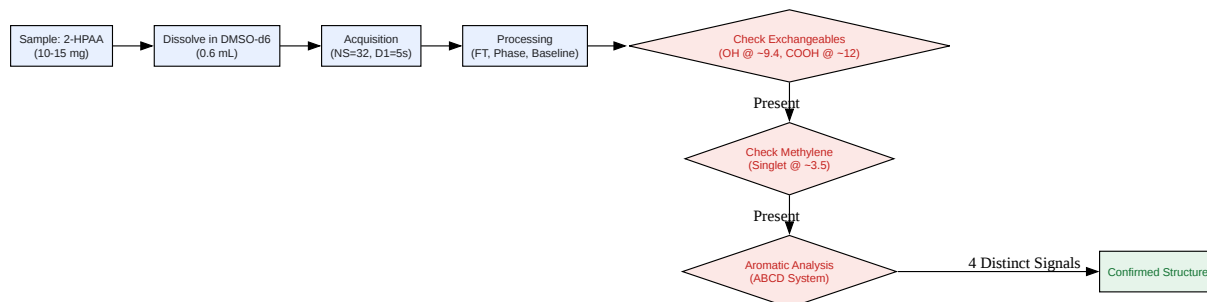
Feature	2-HPAA (Ortho)	3-HPAA (Meta)	4-HPAA (Para)
Symmetry	Asymmetric	Asymmetric	Symmetric (C2 axis)
Spin System	ABCD (4 distinct signals)	ABCD (4 distinct signals)	AA'BB' (2 distinct signals)
Key Pattern	2 Doublets, 2 Triplets	Isolated singlet-like (H-2) between substituents	Two large Doublets (integrating 2H each)
Differentiation	Complex 4-proton pattern. ^[1]	Look for the isolated H-2 singlet at ~6.7 ppm. ^[1]	Look for the symmetric "roofing" doublets. ^{[1][2]}

Solvent Comparison (Performance Impact)

- DMSO-d6 (Recommended): Best for full characterization.^[1] Shows -OH and -COOH protons, enabling confirmation of functional groups.^[1]
- D2O (Alternative):
 - Pros: Mimics biological conditions.^[1]
 - Cons: Loss of -OH and -COOH signals due to deuterium exchange (H/D exchange).^[1] The benzylic -CH2- signal persists but shifts slightly.^[1] Useful only if solubility in DMSO is problematic (rare).^[1]
- CDCl3 (Not Recommended):
 - Cons: Poor solubility often leads to line broadening.^[1] The -OH signal is often invisible or extremely broad due to exchange and lack of H-bond stabilization.

Visualization of Workflows

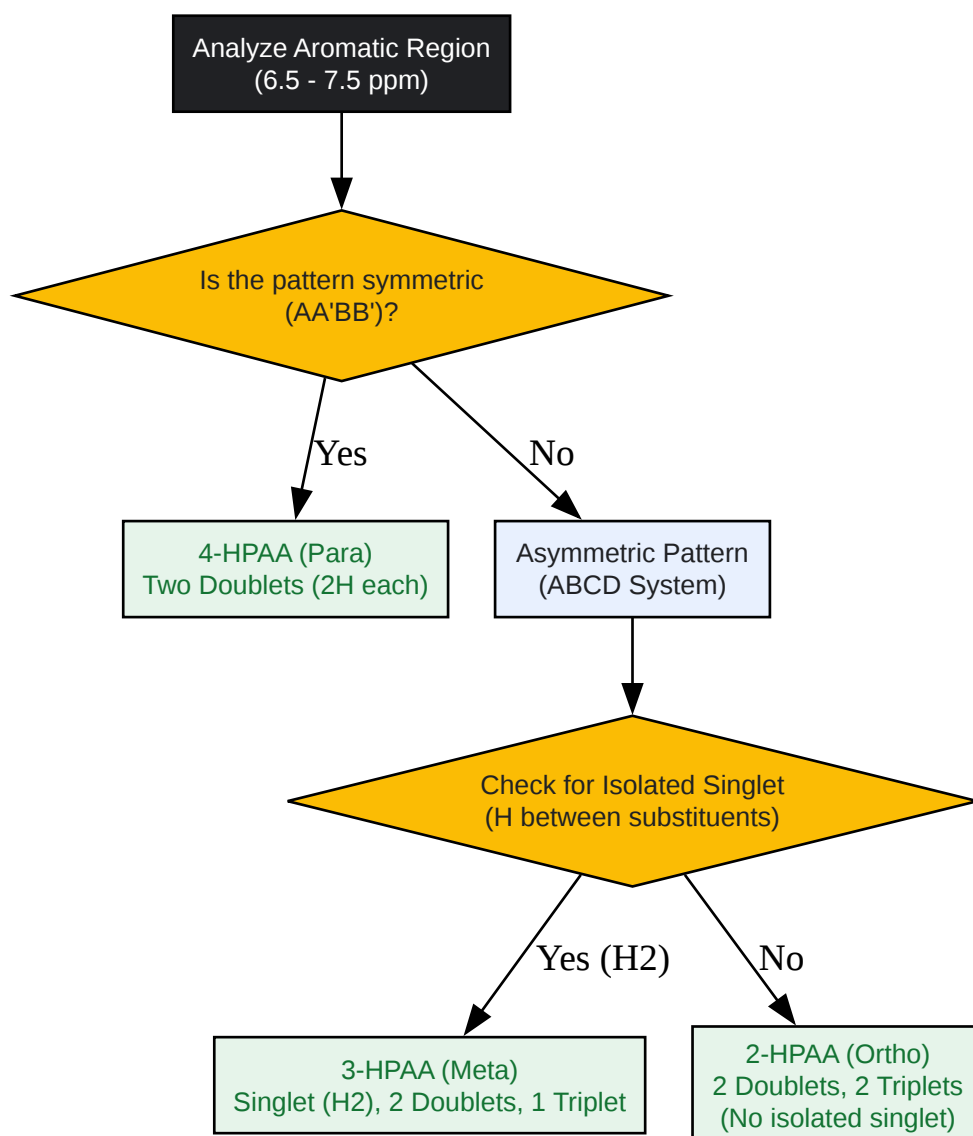
Analytical Workflow for Assignment



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Figure 1: Step-by-step analytical workflow for validating 2-HPAA identity using 1H NMR.

Isomer Differentiation Logic Tree



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Figure 2: Logic tree for distinguishing 2-HPAA from its structural isomers based on aromatic splitting patterns.

References

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 2-Hydroxyphenylacetic acid.[1] Retrieved from [\[Link\]](#)[1]

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- PubChem. (n.d.).[1] 2-Hydroxyphenylacetic acid (CID 11970).[1] National Library of Medicine. Retrieved from [[Link](#)]
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Sources

- [1. Showing Compound 2-Hydroxyphenylacetic acid \(FDB012331\) - FooDB \[foodb.ca\]](#)
- [2. che.hw.ac.uk \[che.hw.ac.uk\]](#)
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